

KU-55933 Demonstrates High Selectivity for ATM Kinase in In Vitro Assays

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Compound of Interest		
Compound Name:	KU-55933	
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A comprehensive analysis of experimental data highlights **KU-55933** as a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, exhibiting significantly lower inhibitory activity against other closely related kinases. This makes it a valuable tool for researchers studying cellular responses to DNA damage and for professionals in drug development targeting the DNA damage response pathway.

KU-55933 is a well-characterized inhibitor of ATM, a critical protein kinase that orchestrates the cellular response to DNA double-strand breaks.[1][2][3] The selectivity of a kinase inhibitor is a crucial parameter, as off-target effects can lead to misleading experimental results and potential toxicity in therapeutic applications. This guide provides a comparative overview of **KU-55933**'s selectivity for ATM over other key kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitory Activity of KU-55933

The selectivity of **KU-55933** is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for ATM compared to other kinases. The following table summarizes the inhibitory activity of **KU-55933** against a panel of kinases, as determined in cell-free in vitro assays.



Kinase	IC50 (nM)	Ki (nM)	Fold Selectivity vs. ATM (based on IC50)
ATM	12.9 - 13	2.2	1
DNA-PK	2,000 - 2,500	-	~155 - 194
mTOR	9,300	-	~721
PI3K	16,600	-	~1,287
ATR	>100,000	-	>7,752
PI4K	>100,000	-	>7,752

Data compiled from multiple sources.[4][5][6][7][8][9]

The data clearly indicates that **KU-55933** is a highly potent inhibitor of ATM, with IC50 values in the low nanomolar range.[4][5][6] In contrast, the concentrations required to inhibit other kinases, such as DNA-PK, mTOR, and PI3K, are substantially higher, demonstrating a high degree of selectivity.[4][5][7][8] For ATR and PI4K, the IC50 values are greater than 100,000 nM, indicating minimal inhibitory activity at concentrations where ATM is potently inhibited.[5][8]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for evaluating the potency and selectivity of compounds like **KU-55933**. Below is a detailed methodology for a typical in vitro kinase assay used to assess the inhibitory effects of **KU-55933** on ATM kinase activity.

In Vitro ATM Kinase Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of **KU-55933** on ATM kinase activity using a purified enzyme system.

Materials:

- Purified recombinant ATM kinase
- p53-based peptide substrate (e.g., a peptide containing the Ser15 phosphorylation site)



KU-55933

- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% glycerol)
- [y-32P]ATP or a non-radioactive detection system (e.g., antibody-based detection of phosphorylated substrate)
- · 96-well plates
- Incubator
- Phosphorimager or plate reader

Procedure:

- Prepare KU-55933 dilutions: A serial dilution of KU-55933 is prepared in the kinase assay buffer at various concentrations.
- Set up the kinase reaction: In a 96-well plate, combine the purified ATM kinase and the p53 peptide substrate in the kinase assay buffer.
- Add inhibitor: Add the different concentrations of KU-55933 to the wells containing the kinase and substrate. Include a control well with no inhibitor.
- Initiate the reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP to each well.
- Incubate: Incubate the plate at 30°C for a specified period (e.g., 30 minutes) to allow the phosphorylation reaction to proceed.
- Stop the reaction: Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA).
- Detect phosphorylation:

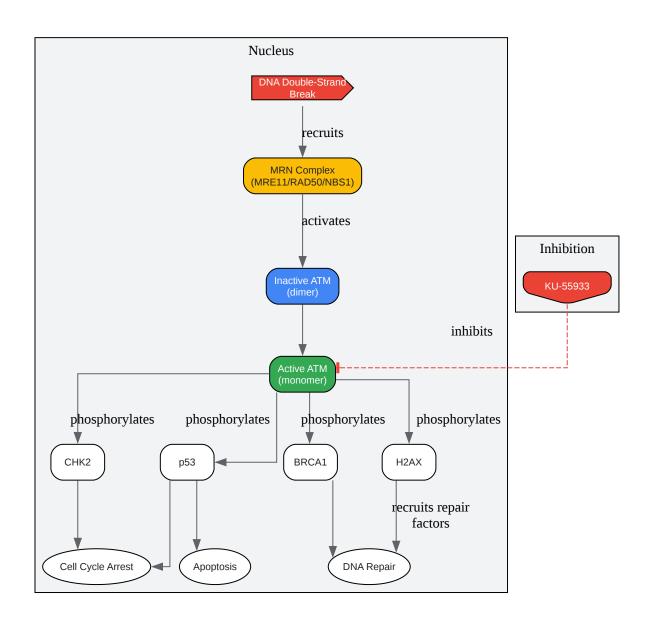


- Radioactive method: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.
- Non-radioactive method: Use an antibody specific for the phosphorylated substrate in an ELISA or Western blot format to detect the level of phosphorylation.
- Data analysis: Determine the percentage of kinase activity at each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizing Key Pathways and Workflows

To better understand the context of **KU-55933**'s action and the methods used to validate its selectivity, the following diagrams illustrate the ATM signaling pathway and the experimental workflow for determining kinase selectivity.

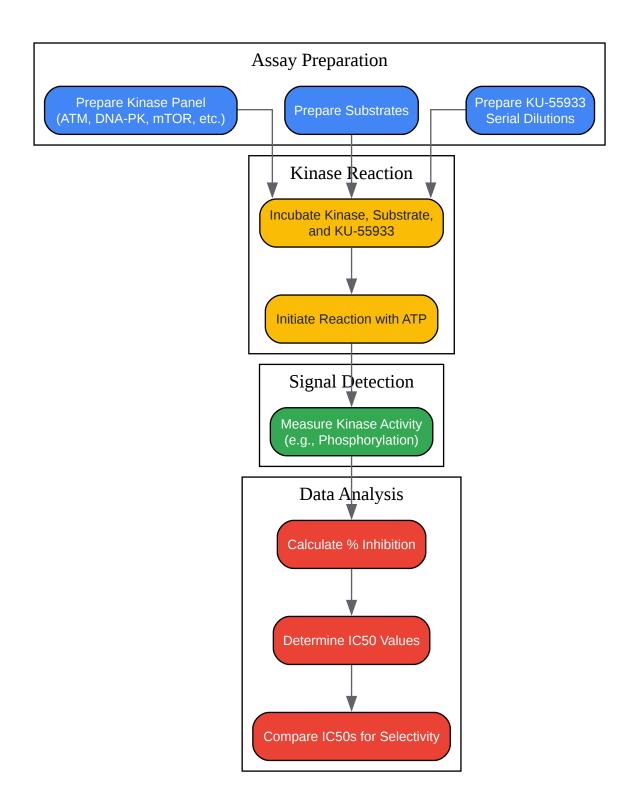




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Caption: ATM Signaling Pathway in Response to DNA Damage.





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